2-[(4-chlorophenyl)sulfanyl]-1-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-1-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O3S2/c1-28-20-6-3-5-17(23(20)29-2)19-13-18(21-7-4-12-30-21)25-26(19)22(27)14-31-16-10-8-15(24)9-11-16/h3-12,19H,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDUUUVXNNKOXIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)CSC3=CC=C(C=C3)Cl)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorophenyl)sulfanyl]-1-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with a β-keto ester under acidic or basic conditions.
Introduction of the thiophene ring: This step involves the coupling of the pyrazole intermediate with a thiophene derivative using a palladium-catalyzed cross-coupling reaction.
Attachment of the dimethoxyphenyl group: This can be done through a Friedel-Crafts acylation reaction.
Incorporation of the chlorophenylsulfanyl group: This step involves the nucleophilic substitution of a chlorophenylsulfanyl halide with the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[(4-chlorophenyl)sulfanyl]-1-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, dimethylformamide, elevated temperatures.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of pyrazoles exhibit anticancer properties. The compound under investigation has shown promise in inhibiting cancer cell proliferation through the modulation of key signaling pathways involved in tumor growth. Studies have demonstrated that similar pyrazole derivatives can induce apoptosis in various cancer cell lines by activating caspase pathways .
Anti-inflammatory Effects
Compounds containing sulfur and pyrazole rings have been reported to possess anti-inflammatory properties. The sulfonamide group in this compound may enhance its ability to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
Antimicrobial Properties
The presence of the chlorophenyl group suggests potential antimicrobial activity. Research has highlighted that compounds with similar structures demonstrate effectiveness against a range of bacterial strains, indicating that this compound could be explored for developing new antibiotics .
Organic Electronics
The unique electronic properties of compounds like 2-[(4-chlorophenyl)sulfanyl]-1-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one make them suitable candidates for applications in organic electronics. Their ability to act as semiconductors can be leveraged in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .
Synthesis and Characterization
A study focused on synthesizing various pyrazole derivatives, including the target compound, involved the use of carbon disulfide and hydrazine hydrate to yield intermediate products that were further processed to obtain the final compound. Characterization techniques such as NMR and mass spectrometry confirmed the structure and purity of the synthesized compounds .
Another significant study utilized docking simulations to predict the binding affinity of this compound to specific biological targets associated with cancer cell growth. The results indicated strong interactions with target proteins, suggesting potential efficacy as an anticancer agent .
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-1-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The compound’s various functional groups allow it to interact with multiple targets, making it a versatile molecule for therapeutic development.
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of structurally related pyrazoline derivatives is provided below, focusing on substituent effects, synthesis, and bioactivities.
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Diversity: The 2,3-dimethoxyphenyl group in the target compound distinguishes it from analogs with hydroxyl () or halogen-only substituents (). Methoxy groups may enhance solubility and electron donation compared to chlorophenyl moieties .
Synthetic Routes :
- and emphasize cyclization as a common strategy. The target compound’s synthesis likely parallels ’s palladium/copper-catalyzed coupling for thiophene integration .
Bioactivity Trends: Chlorophenyl-containing derivatives (e.g., ) show pronounced antimicrobial activity, suggesting the target compound may share similar properties . Thiophene moieties () are associated with enhanced aromatic interactions in drug-receptor binding .
Structural Analysis :
- Crystallographic studies (e.g., ) using SHELXL () confirm planar pyrazoline cores and substituent conformations critical for activity .
Biological Activity
The compound 2-[(4-chlorophenyl)sulfanyl]-1-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one (CAS Number: 898618-94-5) is a heterocyclic compound that has garnered attention for its potential biological activities. Its structural components suggest a diverse range of pharmacological properties, particularly in the fields of oncology and infectious diseases.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 446.91 g/mol. The presence of a chlorophenyl group, sulfanyl linkage, and a pyrazole ring are significant for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those similar to our compound. For instance, compounds with pyrazole and thiophene moieties have been shown to exhibit significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 2-[4-chlorophenyl]-3-pyrazole | HCT-116 | 6.2 | |
| 3-hydroxy derivatives | HeLa | 0.69 |
The compound's structure suggests it may inhibit key pathways involved in cancer cell proliferation, possibly through mechanisms similar to those observed in other pyrazole derivatives.
Antiviral Activity
In addition to anticancer properties, heterocyclic compounds like pyrazoles have been explored for antiviral activities. For example, certain pyrazole derivatives have demonstrated effectiveness against herpes simplex virus (HSV) and other viral infections:
| Compound | Virus Type | Inhibition (%) at 50 µM | Reference |
|---|---|---|---|
| Pyrazole derivative | HSV-1 | 91% | |
| Novel derivatives | FCoV, FHV | Significant cytotoxicity observed |
These findings indicate that modifications in the structure can lead to enhanced antiviral properties, suggesting that our compound may also exhibit similar activity.
Antimicrobial Activity
The antimicrobial potential of compounds containing sulfanyl groups has been noted in various studies. The presence of the sulfanyl moiety in our compound may contribute to its effectiveness against bacterial strains:
| Compound Type | Activity | Reference |
|---|---|---|
| Benzothioates | Antibacterial against pathogenic bacteria | |
| Sulfanyl derivatives | Broad-spectrum antimicrobial activity observed |
Case Studies
Several case studies have focused on the synthesis and biological evaluation of compounds with similar structures:
- Study on Pyrazole Derivatives : A series of pyrazole-fused compounds were synthesized and tested for their anticancer activity against HCT-116 cells. The most effective compound exhibited an IC50 value significantly lower than standard chemotherapeutics.
- Antiviral Screening : Research indicated that certain pyrazole derivatives effectively inhibited HSV replication in vitro, showcasing their potential as antiviral agents.
- Antimicrobial Evaluation : Compounds featuring sulfanyl groups were tested against various bacterial strains, revealing promising antibacterial activity comparable to established antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
